molecular formula C22H27N3O5 B2757646 1-(2,4-Dimethoxyphenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea CAS No. 954696-32-3

1-(2,4-Dimethoxyphenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea

Cat. No. B2757646
CAS RN: 954696-32-3
M. Wt: 413.474
InChI Key: ULGYXJRRBOGYCG-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxyphenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it an interesting subject of study for researchers in the field of medicine and biochemistry.

Scientific Research Applications

Anticancer Activity

A study on the synthesis and biological evaluation of urea derivatives highlighted their significance as anticancer agents. These compounds, designed through computer-aided methods, demonstrated significant antiproliferative effects on various cancer cell lines. One of the synthesized compounds exhibited potent inhibitory activity, suggesting these derivatives as potential BRAF inhibitors for further research in cancer treatment (Feng et al., 2020).

Enzyme Inhibition and Antimicrobial Effects

Research into novel imidazole ureas/carboxamides containing dioxaphospholanes reported the synthesis of derivatives showing antimicrobial activity. These compounds were synthesized through a sequence of reactions involving phenyl phosphordichloridates and isocyanato methyl intermediates. Their structure was confirmed by spectroscopic techniques, and they exhibited moderate antimicrobial activity in preliminary screenings (Rani et al., 2014).

Corrosion Inhibition

Another study investigated the corrosion inhibition performance of triazinyl urea derivatives on mild steel in an acidic environment. These compounds demonstrated effective corrosion inhibition, likely through adsorption and formation of a protective layer on the steel surface. The study provides insights into the potential application of such derivatives in protecting metals from corrosion (Mistry et al., 2011).

Photodegradation and Hydrolysis Studies

Investigations into the photodegradation and hydrolysis of substituted urea and organophosphate pesticides highlighted the environmental persistence and breakdown mechanisms of these compounds. The study utilized various pH conditions and light exposure to assess the stability and degradation pathways of the pesticides, contributing valuable information to the field of environmental chemistry and pollution research (Gatidou & Iatrou, 2011).

Reaction Mechanisms and Synthesis Processes

Research on the reaction of dialkyl 2-butynoate with aniline and formaldehyde revised the structure of the reaction product, contributing to the field of synthetic chemistry by clarifying the outcomes of specific chemical reactions and their applications in synthesizing complex molecules (Srikrishna et al., 2010).

properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5/c1-4-30-17-7-5-16(6-8-17)25-14-15(11-21(25)26)13-23-22(27)24-19-10-9-18(28-2)12-20(19)29-3/h5-10,12,15H,4,11,13-14H2,1-3H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULGYXJRRBOGYCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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